molecular formula C12H17NO3 B320167 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid

4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid

Cat. No.: B320167
M. Wt: 223.27 g/mol
InChI Key: DUMIYBZROAZLRP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethylamino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclohexene, which undergoes a series of reactions to introduce the ethylamino group and the butenoic acid moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophiles employed .

Scientific Research Applications

4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(E)-4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H17NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,13,14)(H,15,16)/b7-6+

InChI Key

DUMIYBZROAZLRP-VOTSOKGWSA-N

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C(=O)O

SMILES

C1CCC(=CC1)CCNC(=O)C=CC(=O)O

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC(=O)O

Origin of Product

United States

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